molecular formula C12H13N3O3 B5994741 ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE

ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE

Cat. No.: B5994741
M. Wt: 247.25 g/mol
InChI Key: ARHRREHFPRIVNZ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with isatin. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (2Z)-2-(1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL (2Z)-2-(1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE is unique due to its specific structure, which includes both an indole moiety and a hydrazino group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

ethyl 2-[(2-hydroxy-1H-indol-3-yl)diazenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-10(16)7-13-15-11-8-5-3-4-6-9(8)14-12(11)17/h3-6,14,17H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHRREHFPRIVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=NC1=C(NC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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